molecular formula C8H7Cl3N2 B11873299 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 89218-85-9

6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B11873299
CAS No.: 89218-85-9
M. Wt: 237.5 g/mol
InChI Key: WHKZLQYQNSCAQI-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a chloro substituent at position 6 of the fused benzene ring and a chloromethyl group at position 2 of the imidazole ring, with a hydrochloride salt enhancing its solubility (Figure 1). This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules and prodrugs .

The synthesis of related 2-(chloromethyl)benzimidazole derivatives typically involves condensation of o-phenylenediamine with chloroacetic acid in hydrochloric acid, followed by functionalization . The chloromethyl group at position 2 is reactive, enabling further alkylation or nucleophilic substitution, which is critical for modifying pharmacokinetic properties or biological activity.

Properties

CAS No.

89218-85-9

Molecular Formula

C8H7Cl3N2

Molecular Weight

237.5 g/mol

IUPAC Name

6-chloro-2-(chloromethyl)-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-4-8-11-6-2-1-5(10)3-7(6)12-8;/h1-3H,4H2,(H,11,12);1H

InChI Key

WHKZLQYQNSCAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCl.Cl

Origin of Product

United States

Preparation Methods

Solvent Selection for Recrystallization

Purification hinges on solvent polarity to isolate the hydrochloride salt:

Solvent SystemPurity (%)Yield (%)Source
Ethanol/Water (3:1)95.685
Dichloromethane/Hexane93.278
Acetone90.172

Ethanol-water mixtures achieve optimal purity by dissolving impurities while precipitating the product.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 12.50 (s, 1H, NH), 4.85 (s, 2H, CH₂Cl), 7.45–7.90 (m, 3H, aromatic).

  • IR (KBr) : 3211 cm⁻¹ (N-H stretch), 750 cm⁻¹ (C-Cl).

  • Mass Spectrometry : m/z 215 [M+H]⁺.

Optimization Strategies for Industrial Scalability

Temperature Control

Maintaining 25–35°C during HCl gas introduction prevents decomposition of sensitive intermediates. For example, passing HCl at <-5°C ensures selectivity for the chloromethyl group.

Lewis Acid Catalysis

Adding ZnCl₂ (5 mol%) accelerates cyclization by polarizing the carbonyl group of monochloroacetic acid, reducing reaction time by 30%.

Solvent-Free Approaches

Pilot-scale trials using molten monochloroacetic acid (80°C) achieved 88% yield without solvents, simplifying downstream processing.

Challenges and Mitigation

Byproduct Formation

  • Issue : Di-chlorinated byproducts from excess HCl.

  • Solution : Gradual HCl addition and stoichiometric control.

Hygroscopicity of Hydrochloride Salt

  • Issue : Deliquescence during storage.

  • Mitigation : Lyophilization or packaging under inert atmosphere.

Comparative Analysis of Synthetic Routes

MethodTime (h)Yield (%)Purity (%)Scalability
Conventional67893.2High
Microwave18595.6Moderate
Solvent-Free48891.0High

Microwave synthesis offers the best balance of efficiency and purity but requires specialized equipment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles under mild conditions:

NucleophileConditionsProduct StructureYieldCharacterization Data (IR/NMR)
6-BenzylaminopurineK₂CO₃/KI in acetonitrile, refluxN-((1H-benzo[d]imidazol-2-yl)-N-benzyl-7H-purin-6-amine58%¹H NMR (DMSO-d₆): δ 8.18–8.14 (d, 2H), 7.82–7.78 (dd, 2H)
PiperazineEthanol, 60°C, 12 hrs2-(Piperazin-1-ylmethyl)-6-chloro-1H-benzimidazole72%IR (KBr): 738 cm⁻¹ (C-Cl), 432 cm⁻¹ (Cu-N)
Sodium methoxideTHF, RT, 6 hrs2-(Methoxymethyl)-6-chloro-1H-benzimidazole65%¹³C NMR (DMSO-d₆): δ 56.07 (OCH₃)

Key observation : Reactions proceed via an SN2 mechanism, with KI enhancing reactivity through halide exchange .

Coordination Chemistry

The benzimidazole nitrogen participates in metal-ligand bonding, forming stable complexes:

Metal SaltConditionsComplex StructureStabilitySpectral Evidence
CuCl₂·2H₂OEthanol, reflux, 4 hrsBis(6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole)copper(IV) chlorideMP 225–230°CIR (KBr): 433 cm⁻¹ (Cu-N), 738 cm⁻¹ (C-Cl)
AgNO₃Aqueous EtOH, RT, 2 hrs[Ag(C₈H₅Cl₂N₂)₂]NO₃Light-sensitive¹H NMR (DMSO-d₆): δ 4.30 (s, 2H, CH₂Cl)

Notable feature : Copper complexes show enhanced thermal stability (decomposition >220°C) compared to free ligands .

Condensation Reactions

The chloromethyl group facilitates C-C bond formation in cross-coupling reactions:

Coupling PartnerCatalyst SystemProductApplication
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-(Benzyl)-6-chloro-1H-benzimidazoleAnticancer intermediates
Ethylene glycolNaOH, 120°C, 8 hrs2-(2-Hydroxyethyl)-6-chloro-1H-benzimidazolePolymer precursors

Mechanistic insight : Palladium-catalyzed Suzuki couplings proceed with >80% conversion efficiency when using anhydrous DMF .

Hydrolysis and Solvolysis

The chloromethyl group demonstrates pH-dependent hydrolysis:

MediumTemperatureProductKinetic Data (k, s⁻¹)
0.1M NaOH (aq)25°C2-(Hydroxymethyl)-6-chloro-1H-benzimidazole3.2 × 10⁻⁴
50% EtOH/H₂O60°CMixture of hydrolysis/elimination products1.8 × 10⁻³

Critical note : Hydrolysis follows first-order kinetics with Eₐ = 45.2 kJ/mol.

Biological Alkylation

The compound acts as a DNA alkylating agent in pharmacological contexts:

Biological TargetAssay SystemIC₅₀ ValueProposed Mechanism
Topoisomerase IIHeLa cell lysate12.3 ± 1.2 μMCovalent binding to active-site cysteine residues
TubulinMCF-7 breast cancer cells8.9 ± 0.7 μMDisruption of microtubule assembly

Structural requirement : The chloromethyl group is essential for activity, as demonstrated by 98% reduction in potency upon replacement with -CH₂OH .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride. Research indicates that certain benzimidazole compounds exhibit activity against a range of viruses, including enteroviruses and herpes simplex virus. For instance, derivatives have shown significant inhibitory effects on viral replication, suggesting that they could be developed into antiviral agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of benzimidazole can induce cytotoxicity in various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example, specific derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin and sorafenib, indicating strong potential for further development as anticancer drugs .

Cell Cycle Arrest and Apoptosis

Research has shown that this compound can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with this compound, indicating its potential to trigger programmed cell death pathways .

Multi-Kinase Inhibition

Recent findings suggest that benzimidazole derivatives may act as multi-kinase inhibitors, which could be beneficial in targeting multiple pathways involved in cancer progression. Such compounds are being explored for their ability to interfere with various signaling cascades critical for tumor growth and survival .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized to yield high purity products suitable for biological testing. The structure allows for further modifications which can enhance its biological activity or selectivity against specific targets.

CompoundTypeIC50 Value (μM)Target
6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazoleAntiviral1.08Enterovirus
Benzimidazole Derivative AAnticancer7.82HepG2
Benzimidazole Derivative BAnticancer10.21MCF-7

This table summarizes the biological activities of various compounds related to this compound, showcasing its competitive efficacy against established drugs.

Conclusion and Future Directions

The applications of this compound extend across antiviral and anticancer domains, with promising results from preliminary studies indicating its potential as a therapeutic agent. Future research should focus on optimizing its pharmacological properties, understanding its mechanisms of action in greater detail, and conducting clinical trials to establish efficacy and safety profiles.

As research progresses, this compound may play a significant role in the development of novel therapies for viral infections and cancer treatment, contributing to the broader field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound can inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) : Replacing the chloromethyl group with a fluorobenzyl moiety () enhances anticancer potency (IC₅₀ = 0.02–0.04 µM against HeLa and A375 cells). The fluorobenzyl group improves lipophilicity and target binding compared to the smaller chloromethyl group in the target compound .
  • 6-Chloro-2-(difluoromethyl)-1H-benzimidazole : Substituting chloromethyl with difluoromethyl () introduces electronegativity and metabolic stability. The difluoromethyl group is a bioisostere for chloromethyl, reducing susceptibility to enzymatic degradation .

Functional Group Modifications

  • (E)-6-Chloro-2-((2-(4-chlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6ah): The hydrazone functional group () introduces π-conjugation and hydrogen-bonding capacity, leading to distinct solid-state packing (mp 235–237°C) compared to the target compound’s simpler chloromethyl group .
  • 6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (3u) : Multiple chloro substituents () increase molecular rigidity and halogen bonding, resulting in higher melting points (mp 168–169°C) and altered solubility profiles .

Anticancer Activity

  • 6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30): Exhibits nanomolar IC₅₀ values (0.02–0.04 µM) against cervical (HeLa) and melanoma (A375) cell lines, outperforming methotrexate in selectivity .
  • 6-Chloro-2-phenethyl-1H-benzo[d]imidazole (46) : The phenethyl group enhances membrane permeability, contributing to broad-spectrum anticancer activity (IC₅₀ = 0.02–0.04 µM) .

Metabolic Stability and Prodrug Potential

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Retains 89.13% of the parent compound under metabolic conditions due to fluorine’s electron-withdrawing effects (). In contrast, the chloromethyl group in the target compound may undergo faster oxidative metabolism .
  • α-6-Chloro-2-(methylthio)-5-(naphthalen-1-yloxy)-1H-benzo[d]imidazole Prodrug : Phosphate esterification () increases aqueous solubility 50,000-fold, suggesting that similar modifications to the target compound’s chloromethyl group could enhance bioavailability .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Enhancement Key Functional Groups Reference
6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole HCl Not reported Moderate (hydrochloride salt) Chloromethyl, Cl at C6
6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) Not reported Low (lipophilic) Fluorobenzyl
(E)-6-Chloro-2-((2-(4-chlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6ah) 235.5–236.9 Low (crystalline) Hydrazone
α-6-Chloro-2-(methylthio)-... Prodrug Not reported 50,000× (phosphate) Methylthio, phosphate

Biological Activity

6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 20443-38-3
  • Molecular Formula : C9H8Cl2N2
  • Molecular Weight : 219.08 g/mol

Antimicrobial Activity

Research indicates that 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 μg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

In a study involving derivatives of benzimidazole, compounds containing the benzo[d]imidazole moiety showed promising activity against resistant strains, often exhibiting MIC values lower than those of standard antibiotics such as chloramphenicol and ciprofloxacin .

Anticancer Activity

The anticancer potential of 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole has been explored in various contexts. Research has shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and subsequent DNA damage.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A375 (melanoma)

In vitro studies revealed that treatment with this compound led to significant cell death in cancer cells while sparing normal cells, indicating a selective cytotoxic effect. The mechanism involves the activation of caspases and upregulation of p53-related pathways, leading to G2/M phase arrest and apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole. The results indicated that this compound had an MIC against S. aureus comparable to that of established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study 2: Anticancer Mechanism

In another investigation, researchers assessed the anticancer properties of this compound on melanoma cells. The study found that it significantly increased ROS levels, leading to DNA strand breaks and activation of apoptotic pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations upon treatment with this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzimidazole core can enhance biological activity. For instance, substituents at specific positions on the benzimidazole ring can influence the compound's ability to interact with biological targets, affecting both antimicrobial and anticancer efficacy .

Q & A

Q. What are the established synthetic routes for 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride?

Methodological Answer: The compound is synthesized via a two-step process:

Core Formation : React o-phenylenediamine with chloroacetic acid in concentrated HCl under reflux (6–10 hours). Neutralization with NaHCO₃ yields 2-(chloromethyl)-1H-benzo[d]imidazole as a yellow solid (78% yield) .

Chlorination : Introduce the 6-chloro substituent using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Purification involves recrystallization from hot ethyl alcohol.

Step Reagents Conditions Yield Key Observations
1o-Phenylenediamine, chloroacetic acid, HClReflux (6–10 h), pH neutralization78%Yellow solid, Rf = 0.77 (n-hexane:EtOAc, 8:2)
2Chlorinating agent (e.g., Cl₂)Room temp. or mild heatingN/ARequires inert atmosphere to avoid side reactions

Q. How is the compound characterized, and what analytical methods are recommended?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and chloromethyl groups). For example, the chloromethyl (-CH₂Cl) group appears as a triplet at δ ~4.5–5.0 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₇Cl₂N₂).
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How does the 6-chloro substitution influence metabolic stability in pharmacokinetic studies?

Methodological Answer: The 6-chloro group reduces metabolic degradation by sterically hindering cytochrome P450-mediated oxidation. In vitro studies using liver microsomes show 89.13% of the parent compound remains intact after 2 hours, compared to non-chlorinated analogs (<50%) .

Compound % Parent Remaining (2 h) Major Metabolites
6-Chloro derivative89.13None detected
Non-chlorinated analog48.20Hydroxylated products

Q. What strategies optimize biological activity in benzimidazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • The chloromethyl group enhances electrophilicity, improving binding to bacterial targets (e.g., DHFR).
    • Substitution at the 1-position with pyrimidine (e.g., 1,2,3,4-tetrahydropyrimidine-2-thiol) increases antibacterial potency (MIC = 0.5 µg/mL against S. aureus) .
  • Synthetic Modifications :
    • Alkylation or Schiff base reactions at the 2-position (e.g., with thiophene or triazole groups) improve solubility and target affinity .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like DHFR or EGFR. For example, docking scores ≤-8.5 kcal/mol correlate with IC₅₀ ≤ 1 µM .
  • ADMET Prediction : SwissADME or pkCSM models assess permeability (e.g., Caco-2 > 20 nm/s) and toxicity (e.g., Ames test negativity) .

Q. What catalytic systems improve synthesis efficiency?

Methodological Answer:

  • Nano-SiO₂ Catalysis : Reduces reaction time by 30% (from 10 to 7 hours) and increases yield to 85% via acid-site activation .
  • Microwave-Assisted Synthesis : Achieves 90% yield in 2 hours for benzimidazole core formation .

Data Contradictions and Resolution

  • Yield Variability : reports 78% yield for the core synthesis, while nano-SiO₂ catalysis () claims 85%. This discrepancy highlights the role of catalysts in optimizing kinetics.
  • Metabolic Stability : Non-chlorinated analogs in degrade faster, underscoring the necessity of halogenation for pharmacokinetic robustness.

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